N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089257-53-2
VCID: VC5976188
InChI: InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H
SMILES: CS(=O)(=O)NCC1CCNC1.Cl
Molecular Formula: C6H15ClN2O2S
Molecular Weight: 214.71

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride

CAS No.: 2089257-53-2

Cat. No.: VC5976188

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71

* For research use only. Not for human or veterinary use.

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride - 2089257-53-2

Specification

CAS No. 2089257-53-2
Molecular Formula C6H15ClN2O2S
Molecular Weight 214.71
IUPAC Name N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H
Standard InChI Key MPSWVUIZKUBTKW-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1CCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(pyrrolidin-3-ylmethyl)methanesulfonamide hydrochloride, reflects its core components:

  • A pyrrolidine ring (a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom).

  • A methanesulfonamide group (-SO₂NHCH₃) attached via a methylene (-CH₂-) linker to the pyrrolidine’s 3-position.

  • A hydrochloride salt form, enhancing solubility and stability.

The stereochemistry of the pyrrolidine ring (with potential R or S configurations at the 3-position) remains unspecified in available literature, suggesting the compound may exist as a racemic mixture or in a specific enantiomeric form depending on synthesis conditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₅ClN₂O₂S
Molecular Weight214.71 g/mol
IUPAC NameN-(pyrrolidin-3-ylmethyl)methanesulfonamide hydrochloride
SMILESCS(=O)(=O)NCC1CCNC1.Cl
InChI KeyMPSWVUIZKUBTKW-UHFFFAOYSA-N
SolubilityNot explicitly reported; likely soluble in polar solvents due to ionic nature.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride typically involves a nucleophilic substitution reaction. A validated pathway includes:

  • Preparation of Pyrrolidine Intermediate: Pyrrolidine is functionalized at the 3-position to introduce a methylamine group.

  • Methanesulfonamide Coupling: The intermediate reacts with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., sodium hydride) to form the sulfonamide bond.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions

  • Temperature: Controlled exothermic reaction (0–5°C during sulfonylation).

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial production leverages continuous flow reactors to optimize yield and minimize byproducts. Key considerations include:

  • Catalyst Efficiency: Heterogeneous catalysts (e.g., immobilized amines) reduce waste.

  • Cost-Effectiveness: Bulk procurement of pyrrolidine derivatives and recycling solvents.

TargetPotential Effect
Dopamine D₃ ReceptorPartial agonism for Parkinson’s disease therapy
Carbonic Anhydrase IXInhibition for anti-tumor activity
NMDA ReceptorAntagonism for neuroprotection

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include:

    • δ 3.2–3.5 ppm (pyrrolidine ring protons).

    • δ 2.8 ppm (SO₂NHCH₃ methyl group).

    • δ 1.6–2.1 ppm (methylene linker).

  • Mass Spectrometry: Molecular ion peak at m/z 214.71 (M+H⁺), with fragments at m/z 140 (pyrrolidine ring + CH₂) and m/z 95 (SO₂NHCH₃).

Future Directions and Applications

Drug Development

  • Optimization: Introduce substituents to enhance blood-brain barrier permeability or target selectivity.

  • Combination Therapies: Pair with existing antipsychotics or chemotherapeutics for synergistic effects.

Industrial Applications

  • Chiral Resolution: Serve as a precursor for enantiomerically pure pharmaceuticals.

  • Material Science: Functionalize polymers for ion-exchange membranes.

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